Qingyangshengenin B
Overview
Description
Otophylloside B is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-aging, and anti-epileptic properties .
Mechanism of Action
Qingyangshengenin B, also known as Otophylloside B, is a C-21 steroidal glycoside isolated from Qingyangshen . This compound has been found to have several biological activities, including antiepileptic activity .
Target of Action
The primary target of this compound is the Amyloid-beta (Aβ) . Aβ is a peptide that is crucial in the formation of amyloid plaques found in the brains of Alzheimer’s patients. This compound has been shown to protect against Aβ toxicity .
Mode of Action
This compound interacts with its target, Aβ, by decreasing the expression of Aβ at the mRNA level . This interaction results in a decrease in Aβ deposition, which is a key factor in the development of Alzheimer’s disease .
Biochemical Pathways
It is known that the compound’s action on aβ involves the regulation of mrna expression . This suggests that this compound may influence the transcription and translation processes within cells.
Result of Action
The primary result of this compound’s action is the protection against Aβ toxicity . By decreasing Aβ deposition, this compound may help to prevent the development of Alzheimer’s disease . Additionally, the compound has been shown to have antiepileptic activity .
Biochemical Analysis
Biochemical Properties
Qingyangshengenin B plays a crucial role in biochemical reactions, particularly in protecting against beta-amyloid toxicity. It decreases beta-amyloid deposition by reducing the expression of beta-amyloid at the mRNA level . This compound interacts with several biomolecules, including the FOXO transcription factor DAF-16, SIR-2.1, and CLK-1, which is an enzyme involved in ubiquinone synthesis . These interactions are essential for its lifespan extension effects observed in Caenorhabditis elegans models.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It extends lifespan, increases heat stress resistance, delays body paralysis, and enhances chemotaxis response in Caenorhabditis elegans models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways by activating the FOXO transcription factor DAF-16 and requires SIR-2.1 and CLK-1 for its lifespan extension effects . These interactions highlight its impact on gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It protects against beta-amyloid toxicity by decreasing beta-amyloid deposition and reducing its expression at the mRNA level . This compound activates the FOXO transcription factor DAF-16, which plays a pivotal role in its lifespan extension effects . Additionally, it requires the involvement of SIR-2.1 and CLK-1 for its beneficial effects on lifespan .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to extend the lifespan of Caenorhabditis elegans, delay age-related decline in body movement, and improve stress resistance The stability and degradation of this compound in laboratory conditions are crucial for its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish, this compound suppresses seizure-like locomotor activity caused by pentylenetetrazole
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CLK-1, which is involved in ubiquinone synthesis These interactions affect metabolic flux and metabolite levels, contributing to its lifespan extension effects in Caenorhabditis elegans models
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Otophylloside B is typically isolated from the roots of Cynanchum otophyllum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify Otophylloside B .
Industrial Production Methods: Industrial production of Otophylloside B involves large-scale extraction from Cynanchum otophyllum roots. The process includes solvent extraction, concentration, and purification using advanced chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Otophylloside B undergoes various chemical reactions, including:
Oxidation: Otophylloside B can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic moiety of Otophylloside B, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the Otophylloside B molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Otophylloside B, each with unique biological activities .
Scientific Research Applications
Chemistry: Otophylloside B serves as a valuable compound for studying steroidal glycosides and their chemical properties.
Comparison with Similar Compounds
Otophylloside B is compared with other C-21 steroidal glycosides, such as:
Otophylloside A: Similar in structure but differs in its glycosidic moiety, leading to distinct biological activities.
Caudatin 3-O-β-cymaropyranoside: Exhibits potent neurotrophic activity but differs in its cytotoxic profile.
Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside: Known for its selective cytotoxicity against human colon cancer cells.
Otophylloside B stands out due to its unique combination of neuroprotective, anti-aging, and anti-epileptic properties, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXSKZGPASTOD-ZMZOTGGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Otophylloside B and where is it found?
A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]
Q2: What are the potential therapeutic benefits of Otophylloside B?
A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]
Q3: What is the structure of Otophylloside B?
A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]
Q4: How does the structure of Otophylloside B relate to its activity?
A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []
Q5: Have any analytical methods been used to study Otophylloside B?
A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]
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